molecular formula C16H12O6 B1251670 5,2',6'-Trihydroxy-7-methoxyflavone

5,2',6'-Trihydroxy-7-methoxyflavone

Cat. No. B1251670
M. Wt: 300.26 g/mol
InChI Key: UAAZSBRHWYSPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,2',6'-Trihydroxy-7-methoxyflavone is a natural product found in Graphis elongata, Andrographis elongata, and Andrographis macrobotrys with data available.

Scientific Research Applications

Antioxidant Properties

5,2',6'-Trihydroxy-7-methoxyflavone exhibits notable antioxidant properties. This compound, isolated from Gnetum macrostachyum, showed radical scavenging activity against DPPH, highlighting its potential as a natural antioxidant (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).

Chemical Synthesis and Properties

Studies have focused on the selective O-alkylation and dealkylation of flavonoids, including 5,2',6'-Trihydroxy-7-methoxyflavone. These investigations provide insight into the chemical synthesis processes and properties of such flavonoids, contributing to our understanding of their potential applications (Horie & Tominaga, 1993).

Isolation from Natural Sources

This flavonoid has been successfully isolated from various plant species, such as Andrographis alata, highlighting its presence in natural sources. The isolation and structural elucidation of these compounds from plants underscore their significance in the study of natural product chemistry (Das et al., 2006).

Potential Biological Activities

Research on 5,2',6'-Trihydroxy-7-methoxyflavone and related compounds has revealed a range of biological activities. These include anti-proliferative effects against tumor cell lines, indicating potential applications in cancer research (Fu et al., 2012). Additionally, the compound has shown inhibitory activity against DNA topoisomerase IIα, a key enzyme in DNA replication, further suggesting its relevance in medicinal chemistry and drug discovery (Kongkum et al., 2012).

properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-7,17-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAZSBRHWYSPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=C(C=CC=C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,2',6'-Trihydroxy-7-methoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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